d(pT)10
Description
Significance of Oligonucleotides as Model Systems in Molecular Biology and Nanoscience
Oligonucleotides, including oligodeoxythymidylates, are fundamental components of nucleic acids and play crucial roles in biological processes such as DNA replication, transcription, and translation. Their ability to bind specifically to complementary sequences forms the basis of many molecular biology techniques . As model systems, synthetic oligonucleotides offer several advantages: their sequences can be precisely controlled and synthesized in the laboratory , allowing for the study of fundamental nucleic acid properties and interactions in a simplified setting.
In molecular biology, oligonucleotides are essential for applications like polymerase chain reaction (PCR), DNA sequencing, molecular cloning, and as molecular probes for detecting specific DNA or RNA sequences . They are also key elements in the development of antisense therapy .
In nanoscience, the predictable self-assembly properties of oligonucleotides through Watson-Crick base pairing make them ideal building blocks for constructing complex nanostructures . The ability to design sequences that self-assemble into desired shapes and patterns has opened avenues in areas such as DNA origami, nanoscale scaffolds for material science, molecular electronics, and biosensing . The well-defined structure and interactions of simple oligomers like d(pT)10 make them excellent starting points for understanding the principles governing DNA-based nanotechnology.
Historical Context of this compound Research in Nucleic Acid Chemistry
The study of nucleic acids dates back to the isolation of "nuclein" by Johann Friedrich Miescher around 1870 . Early research focused on characterizing the chemical nature of these compounds, identifying their components as nucleotides consisting of a sugar, a phosphate (B84403) group, and a nitrogenous base . The realization that nucleic acids carried genetic information, notably demonstrated by the Avery-MacLeod-McCarty experiment, spurred significant research into their structure and function .
The development of methods for synthesizing oligonucleotides in the laboratory was a critical step in advancing nucleic acid chemistry. Early methods for oligonucleotide synthesis laid the groundwork for creating defined sequences for research purposes . The enzymatic joining of deoxyribopolynucleotides using enzymes like T4 polynucleotide ligase was a significant technique in preparing specific oligomers . Research involving the enzymatic preparation and separation of oligomers with the general formula this compound·n, where n varied, highlights the historical use of this compound as a building block in creating longer poly(dT) sequences for various applications, such as molecular weight markers and polymerase initiators . This demonstrates the early recognition of this compound's utility in studying enzymatic reactions and as a standard in nucleic acid analysis.
Current Research Imperatives and Emerging Frontiers for this compound Systems
Current research involving this compound continues to leverage its properties as a simple, well-defined oligonucleotide. It remains a valuable tool for studying fundamental aspects of DNA behavior, including hydration, thermodynamics, and interactions with proteins and other molecules .
Emerging frontiers for this compound systems are often situated within the broader advancements in molecular biology and nanoscience. In molecular biology, while longer or modified oligonucleotides are prevalent in therapeutic applications, this compound can still serve as a control or a basic module in studies investigating the impact of sequence length or composition on biological interactions.
In nanoscience, this compound can be incorporated into more complex DNA nanostructures. Its homogeneous sequence can be useful for creating specific structural motifs or as a non-interacting component in designs where sequence-specific binding is not desired for that particular segment. Research in molecular nanoscience, including the self-organization and application of nanoassemblies, presents potential areas where this compound could be utilized as a fundamental building block or a model for studying the behavior of simple DNA components within larger nanoscale constructs . The ongoing exploration of synthetic biology, which involves the design and construction of new biological parts, devices, and systems, also represents a frontier where precisely defined oligonucleotides like this compound could play a role in building synthetic genetic circuits or functional bionanomaterials .
While specific detailed research findings solely focused on this compound in cutting-edge applications might require delving into highly specialized literature, its fundamental characteristics ensure its continued relevance as a model system and a basic component in the expanding fields of nucleic acid research and nanotechnology.
Below is a table summarizing some general properties relevant to oligonucleotides like this compound, based on the search results.
| Property Type | Relevant Aspect for Oligonucleotides (e.g., this compound) | Notes |
| Chemical Structure | Composed of deoxythymidine monophosphate units | Short, single-stranded DNA sequence. |
| Sequence Specificity | Homogeneous sequence of thymine (B56734) bases | Lacks typical Watson-Crick base pairing within the strand, but can bind to complementary poly(dA). |
| Synthesis | Can be synthesized chemically or enzymatically | Laboratory synthesis allows for precise sequence control. Enzymatic methods used historically. |
| Applications | Model system, building block in nanotechnology | Used in fundamental studies and as a component in designed nanostructures. |
Properties
CAS No. |
115760-57-1 |
|---|---|
Molecular Formula |
C13H16N2 |
Origin of Product |
United States |
Advanced Synthesis and Functionalization Methodologies for D Pt 10 Analogs
Solid-Phase Oligonucleotide Synthesis Adaptations for d(pT)10 Length and Purity
Solid-phase oligonucleotide synthesis (SPOS) is the cornerstone for generating custom DNA and RNA sequences with predetermined structures. This method involves the sequential addition of nucleotide units to a growing chain immobilized on a solid support, typically proceeding in the 3' to 5' direction using phosphoramidite (B1245037) chemistry. The process occurs in cycles, with each cycle adding a single nucleotide.
For short oligonucleotides like this compound, SPOS offers advantages in terms of speed and efficiency compared to solution-phase methods. However, achieving high purity for even relatively short sequences requires careful optimization of reaction conditions. Key factors influencing the purity of synthesized oligonucleotides include the purity of reagents (phosphoramidites, coupling activators, solvents), optimal reaction times and concentrations, the choice of a strong coupling activator (such as tetrazole derivatives), temperature control, and the characteristics of the solid support (e.g., pore size and surface area). High coupling efficiency in each cycle is paramount, as even small inefficiencies can lead to the accumulation of failure sequences that are shorter than the desired product.
After the complete sequence is assembled, the oligonucleotide chain is cleaved from the solid support, and any remaining protecting groups are removed. The crude product, containing the target sequence and shorter impurities, then undergoes purification. For shorter sequences, methods like desalting might suffice if high purity isn't critical. However, for applications demanding high purity, more stringent methods such as high-performance liquid chromatography (HPLC) are typically employed to separate the full-length product from impurities. While SPOS is well-established, challenges remain in achieving 100% purity due to inherent reaction inefficiencies, necessitating effective purification strategies tailored to the oligonucleotide's length and intended use.
Post-Synthetic Conjugation Strategies for this compound Functionalization
Post-synthetic modification involves chemically attaching functional groups or molecules to a pre-synthesized oligonucleotide. This approach is highly versatile, allowing for the introduction of a wide array of modifications that might not be compatible with the standard oligonucleotide synthesis cycle. For this compound, post-synthetic strategies enable the conjugation of various moieties at specific positions, such as the 5' or 3' termini or at modified internal bases.
Bioconjugation Techniques (e.g., Click Chemistry, Amide Coupling)
Bioconjugation techniques are widely used for attaching biomolecules or other functional groups to oligonucleotides after synthesis. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example due to its high efficiency, specificity, and mild reaction conditions, often performed in aqueous buffers at room temperature. This reaction forms a stable triazole linkage between an azide-modified oligonucleotide and an alkyne-modified molecule, or vice versa. Click chemistry is orthogonal to many functional groups, making it suitable for complex biomolecules. Copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are also employed, particularly for applications in biological systems where copper toxicity is a concern.
Amide coupling is another common bioconjugation technique that involves forming a stable amide bond between a carboxyl group on one molecule and an amino group on another. This can be achieved using various coupling reagents like carbodiimides (e.g., HATU/HBTU/HOBt) or through activated esters. Disulfide bond formation, thiol-maleimide reactions, oxime, hydrazone, and thiazolidine (B150603) bond formations are also utilized for post-synthetic oligonucleotide conjugation.
Site-Specific Incorporation of Reporter Moieties (e.g., Fluorescent Tags, Spin Labels)
Site-specific incorporation of reporter moieties is crucial for studying oligonucleotide behavior, interactions, and structure. Fluorescent tags are widely used for visualization, tracking, and techniques like Förster resonance energy transfer (FRET). These can be attached post-synthetically by incorporating a reactive handle during synthesis (e.g., an amino or thiol group) and then conjugating a fluorophore containing a complementary reactive group (e.g., NHS ester or maleimide). Phosphorothioate (PS) modifications, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, provide a nucleophilic sulfur atom that can be selectively reacted with alkylating agents to attach fluorescent dyes or other tags.
Spin labels, molecules with unpaired electrons (such as nitroxide radicals like TEMPO), are used in electron paramagnetic resonance (EPR) spectroscopy to study the conformation and dynamics of biomolecules. Spin labels can be site-specifically attached to oligonucleotides, often utilizing click chemistry with alkyne- or azide-modified oligonucleotides and complementary spin labels. The position and type of modification (e.g., rigid or flexible linkers) can influence the information gained from EPR studies.
Covalent Attachment of Affinity Ligands and Targeting Moieties
Covalent attachment of affinity ligands and targeting moieties to oligonucleotides is a strategy to improve their cellular uptake, biodistribution, and target specificity, particularly for therapeutic applications. Ligands can include peptides, proteins, carbohydrates, aptamers, and small molecules like cholesterol or folic acid.
These moieties can be conjugated at the termini (5' or 3') or internally. For instance, conjugation to the 5'-hydroxyl group is often straightforward in solid-phase synthesis. Alternatively, reactive groups can be introduced at other positions, such as the 2'-position of the sugar or on the nucleobase, for subsequent ligand attachment. The choice of conjugation chemistry depends on the nature of the ligand and the desired linkage stability. Common methods include those discussed in Section 2.2.1, such as amide coupling and click chemistry.
Examples of targeting moieties include peptides that bind to specific cell surface receptors overexpressed in certain cell types, or carbohydrates like N-acetyl galactosamine (GalNAc) for liver targeting. Covalent conjugation can lead to receptor-mediated cellular uptake and enhanced biological effects, although challenges remain in achieving efficient release from endosomal compartments.
Enzymatic Synthesis and Ligation Approaches for this compound Oligomers
While chemical synthesis is the predominant method for oligonucleotide production, enzymatic approaches are emerging as alternatives, particularly for their potential advantages in milder reaction conditions and sustainability. Enzymatic synthesis can involve the use of polymerases to synthesize oligonucleotides based on a template. However, incorporating chemical modifications using natural polymerases can be challenging. Engineered enzymes are being developed to overcome these limitations and enable the incorporation of modified nucleotides.
Enzymatic ligation is another approach, where DNA or RNA ligases are used to join shorter oligonucleotide fragments (often referred to as "blockmers") to form longer sequences. This method can be used to assemble both single-stranded and double-stranded oligonucleotides. Short oligomers containing modified nucleotides can be synthesized chemically and then ligated enzymatically to create longer modified sequences. Enzymatic ligation can be particularly useful for incorporating modified nucleotides that are difficult to introduce using standard chemical synthesis. Research is ongoing to optimize enzyme formulations and identify suitable ligases from various sources for efficient and low-cost manufacturing.
Emerging Methodologies for Scalable this compound Modification in Research
The increasing demand for synthetic oligonucleotides, including modified versions of sequences like this compound, for research and therapeutic applications necessitates the development of scalable and cost-effective modification methodologies. oxfordglobal.comnih.gov While traditional solid-phase synthesis faces limitations in large-scale production due to factors like solvent usage, waste generation, and scalability of solid supports, emerging methods aim to address these challenges.
Advanced coupling strategies, such as optimized click chemistry and oxime coupling, contribute to improved synthesis speed and purity, which are important for scalability. More efficient deprotection methods also play a role in improving product purity and reducing process time.
Furthermore, innovations in synthesis platforms, such as the use of flow chemistry systems and automated synthesis platforms, are being developed to enhance the efficiency and scalability of oligonucleotide production and modification. oxfordglobal.com These emerging methodologies are crucial for meeting the growing demand for modified oligonucleotides in research and facilitating their translation to clinical applications. oxfordglobal.com
Fundamental Molecular Interactions and Hybridization Dynamics of D Pt 10
Thermodynamics of d(pT)10 Hybridization and Duplex Formation
The hybridization of single-stranded oligonucleotides to form double-stranded duplexes is a reversible chemical reaction that follows thermodynamic principles. The equilibrium between single-stranded and double-stranded states can be described by its equilibrium constant, which is related to temperature via the van't Hoff relation. aip.org This often aligns with an "all-or-none" model, where only the fully denatured single strands and the native duplex are considered thermodynamically stable states. aip.org The thermodynamic stability of nucleic acid structures has been extensively studied in aqueous solutions containing salts. nih.gov
Nearest-Neighbor and Advanced Thermodynamic Models
Predicting the hybridization energy and stability of paired oligonucleotides is commonly achieved using thermodynamic models. The Nearest-Neighbor (NN) model is a widely used and reliable resource for this purpose. biorxiv.orgarxiv.org This model posits that the free energy change (ΔG) for duplex formation can be calculated as the sum of the free energy changes for each nearest-neighbor base pair step in the sequence. arxiv.org Experiments on oligonucleotide melting over the past two decades have provided precise measurements of thermodynamic parameters like binding free energy (ΔG), validating the NN model. arxiv.org More advanced models and simulation methods, such as coarse-grained lattice models, are also employed to capture the microscopic encoding of thermodynamic processes in nucleobase sequences and provide quantitative predictions in agreement with experiments. aip.org These models consider factors like interchain excluded volume, anisotropic base-pairing and base-stacking, and single-stranded bending rigidity. aip.org
Influence of Ionic Strength and Solvent Environment on Stability
The stability of oligonucleotide duplexes is significantly influenced by the ionic strength and solvent environment of the solution. In aqueous solutions, environmental perturbations such as salt concentration, pH, and chemical agents play a fundamental role in regulating the association and dissociation transitions between single-stranded and double-stranded conformations. aip.org
Increased ionic strength generally leads to higher probe adsorption and faster hybridization kinetics, particularly in surface-based hybridization. oup.comarxiv.org This is because higher salt concentrations effectively screen the electrostatic repulsion between negatively charged DNA strands. oup.com Conversely, in low ionic strength solutions, greater electrostatic repulsion between probe strands results in less probe adsorption and slower hybridization rates. oup.comnih.gov For short hybridization sequences, especially near a surface, low ionic strength can lead to lower binding energy and reduced assay performance, an effect driven by the electric double-layer. nih.gov
Organic solvents and apolar media are also used to modify the conformation and function of nucleic acids and can affect the stability of nucleic acid structures. nih.govnih.gov The effects of organic solvents on nucleic acid interactions can be attributed to several mechanisms, including the osmotic pressure effect and the dielectric constant effect, in addition to specific interactions with the nucleic acid strands. nih.govnih.gov Studies have shown that the thermodynamic stabilities of DNA duplexes and hairpins can decrease as the concentration of certain cosolvents increases. nih.gov Understanding these solvent effects is important for the development of oligonucleotide-based technologies. nih.govnih.gov
Specificity and Selectivity in Competitive Hybridization
The ability of an oligonucleotide to bind specifically to its intended complementary sequence, even in the presence of other similar sequences, is crucial for many applications. This involves considerations of specificity and selectivity, particularly in competitive hybridization scenarios. Competitive hybridization occurs when multiple potential target sequences are present and can potentially hybridize with the same probe. nih.gov This can happen at a surface, where different targets compete for binding to immobilized probes, or in bulk solution, where targets can hybridize with free complementary chains. nih.gov
Competitive surface hybridization can lower both the sensitivity and specificity of an assay. nih.gov The fraction of mismatched sequences that hybridize depends on the binding constants and concentrations of the involved molecules. nih.gov Competitive bulk hybridization, where targets hybridize with free complementary sequences in solution (potentially forming hairpins or undergoing interchain hybridization), reduces the concentration of non-hybridized targets available for probe hybridization, thus diminishing sensitivity. nih.govnih.gov
Achieving high sequence specificity under physiological conditions often involves using strategies that favor the formation of the perfectly matched duplex over those with mismatches. nih.govharvard.edu While typical oligonucleotide gene therapy agents are designed to hybridize to 15-25 nucleotides for sufficient affinity, this length can sometimes tolerate mismatches, leading to off-target effects. nih.gov The thermodynamic gain from many correctly paired bases can outweigh the penalty of a few mismatches, compromising specificity for longer sequences except near the melting temperature. harvard.edu Designing probes with specific thermodynamic properties, such as those enabling near-optimal single-base discrimination, can improve specificity and robustness across varying conditions. harvard.edu
Non-Covalent Interactions Governing this compound Behavior
The structure and behavior of this compound, like other oligonucleotides, are dictated by a network of non-covalent interactions. These forces, weaker than covalent bonds, collectively contribute significantly to the stability and conformation of both single-stranded and duplex forms. Key among these are stacking interactions and hydrogen bonding networks. Non-covalent interactions, including van der Waals interactions and electrostatic binding, are fundamental in the formation of oligonucleotide hybrids. rsc.org
Stacking Interactions within and between Oligonucleotides
Stacking interactions, primarily π-π interactions between the aromatic rings of adjacent nucleobases, play a crucial role in stabilizing both single-stranded and double-stranded nucleic acid structures. aip.orgnih.gov In single-stranded oligonucleotides, base stacking can contribute to the formation of stable single-stranded helices even without complementary base pairing. nih.gov In double, triple, and quadruple-stranded helices, stacking interactions work in conjunction with hydrogen bonding to provide stability. nih.gov
These interactions occur within a single oligonucleotide strand (intrastrand stacking) and between interacting strands (interstrand stacking). nih.gov The strength of π-stacking interactions can be influenced by factors such as the nature and sequence of the bases. acs.org Hydrogen bonding can also influence π-stacking ability; stronger hydrogen bonds can lead to increased π depletion and consequently stronger stacking interactions between aromatic rings. rsc.org Studies have shown that the stacking interaction energies can be larger for hydrogen-bonded dimers compared to monomers. rsc.org
Hydrogen Bonding Networks in this compound Structures
Hydrogen bonding is another fundamental non-covalent interaction critical for oligonucleotide structure and hybridization. In double-stranded DNA, hydrogen bonds form between complementary base pairs: Adenine (A) pairs with Thymine (B56734) (T) via two hydrogen bonds, and Guanine (G) pairs with Cytosine (C) via three hydrogen bonds. aip.orglibretexts.org These specific interactions between the bases on opposite strands are the basis of sequence-specific hybridization. aip.orgwikipedia.org
Electrostatic Contributions to Molecular Association
Electrostatic interactions play a pivotal role in the molecular association dynamics of this compound. The polyanionic nature of the DNA backbone, arising from the negatively charged phosphate (B84403) groups at physiological pH, creates a significant electrostatic field around the molecule. These repulsive forces between the negatively charged backbones of two separate this compound strands, or between this compound and other negatively charged molecules, can impede association and hybridization gatech.edu.
The influence of these electrostatic repulsions is particularly evident in the context of hybridization with a complementary nucleic acid strand, such as poly(dA). The close proximity required for base pairing brings the negatively charged backbones into direct opposition, necessitating the shielding of these charges to facilitate stable duplex formation. This shielding is typically achieved by the presence of cations in the surrounding solution. Higher ionic strengths, meaning higher concentrations of cations, can more effectively neutralize the negative charges on the phosphate backbone, thereby reducing electrostatic repulsion and promoting hybridization rsc.orgnih.gov.
Studies on oligo-dT modified surfaces have demonstrated that combining them with positively charged entities, such as poly-D-lysine, enhances the capture of RNA through both hybridization and electrostatic attraction biorxiv.org. This highlights how the introduction of positive charges can counteract the inherent negative charge of nucleic acids, facilitating their interaction with surfaces or other molecules. Similarly, modified oligonucleotides like Zip Nucleic Acids (ZNAs), which incorporate cationic spermine (B22157) moieties, are designed to improve hybridization by decreasing the electrostatic repulsion between negatively charged strands nih.gov. The observation that uncharged molecules like Peptide Nucleic Acids (PNAs) show significant improvement in hybridization further underscores the impact of electrostatic forces on nucleic acid association nih.gov.
In essence, the electrostatic environment significantly modulates the propensity of this compound to associate with other molecules. The repulsive forces between like charges must be overcome, often by the presence of counterions or interacting positively charged species, for effective molecular recognition and complex formation to occur. The strength and range of these electrostatic interactions are dependent on factors such as the charge density on the molecules, the distance between them, and the ionic strength of the surrounding medium, as described fundamentally by Coulomb's Law gatech.edunih.gov.
Kinetics of this compound Association and Dissociation Processes
While specific kinetic data for this compound hybridizing to a complementary dA10 strand may vary depending on experimental conditions, studies on similar length oligonucleotides provide valuable insights. For instance, investigations involving 10-base pair DNA sequences have reported association rate constants in the range of 106 M-1s-1 biorxiv.org. Dissociation rates for 10bp sequences can be relatively fast, with some sequences dissociating too rapidly to be easily measured under certain experimental conditions biorxiv.org. Studies using a graphene biosensor with a T20 sequence (a 20-mer oligo-dT) reported an association rate constant (ka) of 2.53 × 105 M−1 s−1 and a dissociation rate constant (kd) of 1.15 × 10−4 s−1 nih.gov. These values are comparable to those obtained by other methods like Surface Plasmon Resonance (SPR) for similar DNA sequences nih.govpnas.org.
The kinetics of this compound association and dissociation are influenced by several factors, including temperature, ionic strength, and the degree of complementarity with the interacting molecule rsc.orgpnas.orgnih.gov. Dissociation rates are generally known to increase exponentially with temperature nih.gov. Ionic strength has a significant impact, primarily due to its effect on electrostatic interactions. Increased ionic strength can lead to faster association and dissociation rates, as observed in studies of aptamer-protein binding kinetics rsc.org.
The process of hybridization involves initial contact, followed by the formation of stable base pairs, often described by models involving zippering or potential intermediate states nih.gov. The dissociation process involves the breaking of these base pairs and the separation of the strands. Accurate determination of dissociation rate constants often requires monitoring a separate dissociation phase where re-association is prevented nih.gov.
| Kinetic Parameter | Value (Example from similar systems) | Unit | Source |
| Association Rate Constant (ka/kon) | ~106 | M-1s-1 | biorxiv.org |
| Association Rate Constant (ka/kon) | 2.53 × 105 | M-1s-1 | nih.gov |
| Dissociation Rate Constant (kd/koff) | 1.15 × 10−4 | s-1 | nih.gov |
Biophysical Characterization Techniques for D Pt 10 Systems
Spectroscopic Methodologies for Conformational and Interaction Analysis
Spectroscopic methods provide valuable insights into the molecular structure, folding, and interactions of d(pT)10 in solution. Techniques such as Circular Dichroism (CD), UV-Vis spectroscopy, and Fluorescence spectroscopy offer distinct but complementary information.
Circular Dichroism (CD) Spectroscopy for Helicity and Folding
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational changes of chiral molecules, including oligonucleotides. oup.comoup.com For nucleic acids, the CD spectrum is primarily determined by the geometry of stacked bases. oup.comoup.com CD spectroscopy can identify different secondary structures such as double helices, hairpins, and G-quadruplexes, each exhibiting a unique spectral shape. It is also effective in tracking conformational evolution in response to environmental changes like temperature, pH, and salt concentration.
In the context of poly(dT) sequences, CD spectroscopy can reveal specific conformational features. The CD spectrum of poly(dA)·poly(dT) duplexes, for instance, shows an unusual shape with split bands in the 255-300 nm region, distinct from other DNA forms, suggesting a modified B-DNA form with a large propeller twist of adenine-thymine base pairs. oup.comnih.gov Temperature-induced changes in the CD spectrum of poly(dT)·poly(dA) can indicate alterations in helical geometry, known as 'premelting' transitions. nih.govoup.com While this compound is a single-stranded decamer, its CD spectrum would provide information about its single-stranded conformation and any potential self-folding or interactions that induce chirality. CD spectroscopy can be used to monitor thermal denaturation, reflecting changes within the double-helical structure and helix-coil transitions for complementary sequences. nih.gov
UV-Vis Spectroscopy for Hybridization and Aggregation Monitoring
UV-Vis spectroscopy is widely used to monitor the concentration, purity, hybridization, and aggregation of oligonucleotides. Nucleic acids exhibit a strong absorbance in the UV region, particularly around 260 nm, due to the electronic transitions of the nucleotide bases. Changes in absorbance can indicate changes in the local environment of the bases, such as those occurring during hybridization or aggregation.
Hybridization of oligonucleotides leads to a decrease in absorbance at 260 nm, a phenomenon known as hypochromicity, resulting from base stacking interactions in the double helix. Conversely, denaturation or melting of a duplex results in an increase in absorbance (hyperchromicity). UV-Vis spectroscopy is commonly used to determine the melting temperature (Tm) of oligonucleotide duplexes, which is a measure of their thermal stability. biopharmaspec.com
UV-Vis spectroscopy is also sensitive to the aggregation of oligonucleotides, particularly when coupled with nanoparticles. Significant spectral changes in the UV-Visible absorption spectra can occur due to the formation of nanoparticle aggregates following oligonucleotide hybridization, a result of the sensitivity of nanoparticle optical properties to reduced interparticle distances. csic.esacs.org For example, the aggregation of gold nanoparticles induced by oligonucleotides is accompanied by a red shift in the UV-Vis absorption spectrum. acs.org UV-Vis spectroscopy can be used as an assay for detecting nucleic acid hybridization based on spectrum shifts or changes in aggregation state. nih.govscispace.com
Fluorescence Spectroscopy for Proximity, Dynamics, and Binding
Fluorescence spectroscopy is a versatile technique for probing the proximity, dynamics, and binding interactions of oligonucleotides, often requiring the use of fluorescent labels. Changes in fluorescence emission intensity and anisotropy can reflect changes in the environment and molecular motion of a fluorophore attached to the oligonucleotide. nih.govresearchgate.net
Fluorophore-labeled oligonucleotides can be used to assess the affinity and specificity of binding interactions with other molecules, such as proteins or complementary nucleic acid sequences. nih.govresearchgate.net Fluorescence anisotropy is particularly suitable for determining binding affinities in the nM to µM range. researchgate.net The binding of a protein to a fluorophore-labeled oligonucleotide typically leads to an increase in fluorescence anisotropy due to the decreased rotational diffusion of the larger complex. nih.gov Changes in fluorescence intensity upon binding can also be used to follow interactions. nih.gov
Fluorescence spectroscopy can also monitor changes in oligonucleotide conformation or interactions that affect the proximity or environment of a fluorescent label or intrinsic fluorophore. For instance, aggregation-induced emission (AIE) can be controlled by DNA hybridization, where molecular aggregation of fluorescent units incorporated into oligonucleotides leads to enhanced fluorescence intensity. rsc.org Studies have also used fluorescence spectroscopy to investigate the binding of fluorescent dyes to nucleic acids, providing insights into the nature of their interaction with single-stranded or double-helical structures. oalib.comscirp.org
Advanced Microscopy and Imaging Techniques for Structural Elucidation
Advanced microscopy techniques provide direct visualization of oligonucleotide structures and assemblies at the nanoscale, offering complementary information to spectroscopic methods. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are commonly used for structural elucidation.
Atomic Force Microscopy (AFM) for Nanostructure Visualization
Atomic Force Microscopy (AFM) is a key tool in nanotechnology for imaging various DNA and RNA nanostructures and can even directly image their dynamics. nih.gov AFM allows for the visualization of the topography of a sample surface at high resolution. muni.cznih.gov It is particularly attractive due to its versatility and ability to operate in liquid environments, enabling the study of biomolecules under more physiological conditions. nih.govmdpi.com
Sample preparation is crucial for AFM imaging of nucleic acids, typically involving immobilization on a flat substrate like mica. nih.govmdpi.comug.edu.pl Since both DNA and mica are negatively charged at neutral pH, positively charged intermediates or cations like Mg2+ or Ni2+ are often used to facilitate adsorption. nih.govmdpi.comug.edu.plmdpi.com AFM can reveal the morphology of oligonucleotide structures, including single-stranded and double-stranded DNA, and self-assembled nanostructures. nih.govoup.com For example, AFM has been used to image toroidal shaped structures formed by the self-assembly of poly-thymine oligonucleotides anchored on silicon surfaces. nih.gov AFM can also resolve the double helix of single DNA molecules under optimal conditions. ug.edu.pl While early AFM images often showed DNA as featureless polymers, advances in instrumentation and techniques like PeakForce Tapping have enabled higher resolution imaging. ug.edu.pl AFM can provide information on the size, shape, and structural features of oligonucleotide assemblies, such as DNA origami nanostructures. acs.orgchemrxiv.orgresearchgate.net
Transmission Electron Microscopy (TEM) for Morphological Analysis
Transmission Electron Microscopy (TEM) is another powerful technique for visualizing the morphology and ultrastructure of biological samples, including oligonucleotides and their complexes. springernature.commdpi.com TEM provides high-resolution images by transmitting electrons through a thin sample. mdpi.com It is widely used for studying the shape and size of nanoparticles formed by oligonucleotides and their interactions with other molecules. springernature.com
Scanning Tunneling Microscopy (STM) for Surface-Confined Structures
Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique capable of imaging conducting surfaces at the atomic level. usbio.net While initially developed for studying metals and semiconductors, STM has been extended to image adsorbed molecules, including DNA, on conductive substrates. nih.govnih.govqiagen.com For this compound, STM can be utilized to visualize individual molecules or assemblies immobilized on a conductive surface, such as gold or highly ordered pyrolytic graphite (B72142) (HOPG). nih.govnih.gov
By scanning a sharp conductive tip across the surface and measuring the tunneling current between the tip and the sample, STM can generate high-resolution topographic images. usbio.net This allows for the investigation of how this compound molecules arrange themselves on a surface, providing insights into their adsorption behavior, orientation, and potential for self-assembly into ordered structures. qiagen.com STM can reveal the morphology of surface-confined this compound, potentially showing individual strands or clustered arrangements depending on the preparation conditions and the substrate. The technique's ability to achieve atomic resolution in ideal conditions suggests its potential for resolving features related to the this compound backbone or nucleotide bases when properly immobilized and imaged. usbio.net
Thermodynamic and Kinetic Characterization Methods
Thermodynamic and kinetic methods are essential for quantifying the energy changes and rates associated with molecular interactions and structural transitions involving this compound. nih.gov These techniques provide crucial data on the stability of this compound structures and the dynamics of its interactions with binding partners.
Differential Scanning Calorimetry (DSC) for Thermal Stability
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat changes associated with physical and chemical transitions in materials as a function of temperature. For nucleic acids like this compound, DSC can be employed to study thermal stability, particularly if this compound is involved in a temperature-dependent structural transition, such as hybridization with a complementary strand or a conformational change.
DSC measures the differential heat flow required to maintain the sample and a reference at the same temperature as they are heated or cooled. A thermal transition, such as the melting of a this compound duplex (if hybridized), will result in a peak in the DSC thermogram, corresponding to the absorption of heat. From the DSC data, the melting temperature (Tm), which is the temperature at which half of the molecules are denatured, and the enthalpy change (ΔH) of the transition can be determined. These parameters provide quantitative measures of the thermal stability of the this compound system under investigation. DSC is a valuable tool for assessing the effects of solution conditions (e.g., salt concentration, pH) or the presence of interacting molecules on the thermal stability of this compound.
Isothermal Titration Calorimetry (ITC) for Binding Energetics
Isothermal Titration Calorimetry (ITC) is a versatile technique used to measure the thermodynamic parameters of molecular interactions in solution. ITC directly measures the heat released or absorbed upon binding events, allowing for the determination of the binding constant (Ka), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment.
For this compound, ITC can be used to study its binding interactions with various molecules, such as complementary DNA or RNA sequences, proteins, or small molecules. By titrating a solution of one binding partner into a solution of the other, the heat generated or absorbed at each injection is precisely measured. The integrated heat data are then analyzed to generate a binding isotherm, from which the thermodynamic parameters are extracted. ITC provides a complete thermodynamic profile of the interaction, offering insights into the driving forces (enthalpy-driven vs. entropy-driven) behind the binding event. This is particularly useful for understanding the specificity and affinity of this compound interactions in different biological or chemical contexts.
Surface Plasmon Resonance (SPR) for Real-Time Interaction Kinetics
Surface Plasmon Resonance (SPR) is an optical technique that enables the real-time monitoring of molecular interactions without the need for labels. SPR measures changes in the refractive index near a sensor surface, which occur when molecules bind to a ligand immobilized on the surface. This allows for the determination of binding kinetics, including the association rate constant (ka) and the dissociation rate constant (kd), as well as the equilibrium dissociation constant (KD).
In the context of this compound, SPR can be used to study its interactions with molecules in solution by immobilizing this compound or its binding partner onto an SPR sensor chip. As the analyte flows over the surface, binding events are detected as a change in the SPR signal, which is recorded as a sensorgram over time. The association and dissociation phases of the interaction can be monitored in real-time, providing detailed kinetic information. SPR is valuable for characterizing the binding kinetics of this compound with complementary sequences, proteins that interact with single-stranded DNA, or other molecules of interest. This kinetic data is crucial for understanding the speed and stability of these interactions.
Dynamic Light Scattering (DLS) for Size and Aggregation State Analysis
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-destructive technique used to determine the hydrodynamic size and size distribution of particles and macromolecules in solution. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which can then be used to calculate their hydrodynamic radius using the Stokes-Einstein equation.
For this compound, DLS is a valuable tool for assessing its size and homogeneity in solution. It can determine the average hydrodynamic size of this compound molecules and provide information about the presence of different size populations, indicating potential aggregation or the formation of higher-order structures. DLS can also be used to monitor the stability of this compound solutions over time or under different conditions (e.g., temperature, concentration, buffer composition) by observing changes in the size distribution and the appearance of larger aggregates. This is particularly important for applications where the monomeric state or a specific aggregation state of this compound is desired.
Computational and Theoretical Modeling of D Pt 10 Behavior
Molecular Dynamics (MD) Simulations of d(pT)10 and its Complexes
Molecular Dynamics (MD) simulations are a powerful computational technique used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular evolution nih.govwikipedia.orgmdpi.com. Forces between particles are typically calculated using interatomic potentials or molecular mechanical force fields, which are often parameterized based on quantum mechanical calculations and experimental data nih.govwikipedia.org. MD simulations are widely applied in chemical physics, materials science, and biophysics to study the behavior of various molecular systems, including biomolecules like proteins and nucleic acids nih.govwikipedia.org.
If applied to this compound, MD simulations would allow researchers to observe its dynamic behavior in different environments, such as in solution or in complex with other molecules.
Conformational Ensemble and Flexibility Studies
MD simulations are instrumental in studying the conformational ensemble and flexibility of molecules acs.orgresearchgate.net. By simulating the molecule over time, the trajectory generated captures the various spatial arrangements (conformations) that the molecule adopts and the transitions between them acs.org. This provides insights into the intrinsic flexibility of the molecule and the range of conformations accessible under specific conditions acs.orgh-its.org. For this compound, MD simulations could reveal the different structural states it can occupy and how readily it transitions between these states, which is crucial for understanding its biological function and interactions.
Intermolecular Interaction Dynamics and Mechanisms
MD simulations are extensively used to investigate the dynamics and mechanisms of intermolecular interactions dovepress.com. By simulating a system containing this compound and interacting partners (e.g., proteins, other nucleic acids, small molecules), researchers can analyze the formation, breaking, and stability of non-covalent interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces over time wikipedia.orgdovepress.comneutron-sciences.org. This provides insights into how this compound recognizes and binds to other molecules, the strength of these interactions, and the specific residues or atoms involved dovepress.com.
Solvent Effects and Hydration Shell Influence on this compound
The solvent environment significantly influences the structure, dynamics, and interactions of molecules, particularly biomolecules like nucleic acids rsc.orgacs.org. MD simulations in explicit solvent (such as water) can capture the intricate details of solute-solvent interactions and the formation of hydration shells around the molecule rsc.orgacs.orgchinesechemsoc.orgmdpi.com. For this compound, MD simulations could reveal how water molecules interact with the phosphate (B84403) backbone, sugar moieties, and thymine (B56734) bases, how the hydration shell affects its conformation and flexibility, and how solvent-mediated interactions influence its binding to other molecules rsc.orgacs.org.
Density Functional Theory (DFT) and Quantum Chemical Calculations for this compound
Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases wikipedia.orgacs.org. Unlike methods based on the many-electron wave function, DFT focuses on the electron density distribution, offering a computationally less demanding approach while still providing valuable insights into electronic properties wikipedia.orgacs.orgacs.org. Quantum chemical calculations, including DFT, are used to determine various properties, including electronic structure, energies, and interaction characteristics samipubco.com.
Applied to this compound, DFT and other quantum chemical methods could provide detailed information about its electronic properties and the nature of its interactions.
Electronic Structure and Energetics of this compound Interactions
DFT calculations can provide detailed information about the electronic structure of this compound, including molecular orbitals (e.g., HOMO and LUMO) and charge distribution acs.orgsamipubco.comiucr.orgdiva-portal.org. This is crucial for understanding its reactivity and how it participates in interactions samipubco.com. Furthermore, DFT can be used to calculate the energetics of interactions between this compound and other molecules, providing insights into the stability of complexes and the energy contributions of different types of interactions nih.govmdpi.com.
Analysis of Non-Covalent Interactions (e.g., CH/π interactions)
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π interactions, are fundamental to the structure and function of biomolecules nih.gov. DFT and other quantum chemical methods are valuable tools for analyzing the nature and strength of these interactions nih.govmdpi.comacs.org. Specifically, they can be used to investigate CH/π interactions, which involve interactions between C-H bonds and aromatic systems nih.govmdpi.com. For this compound, which contains thymine bases with aromatic character, DFT calculations could provide detailed analysis of CH/π interactions within the molecule itself or when interacting with other aromatic systems, contributing to the understanding of its stability and recognition processes iucr.orgnih.govmdpi.com.
Coarse-Grained Modeling Approaches for this compound Systems
Coarse-grained (CG) modeling techniques are particularly valuable for simulating larger systems and longer timescales than are accessible with atomistic simulations. illinois.edufrontiersin.orgnih.govresearchgate.netannualreviews.org In CG models, groups of atoms are represented by single beads, reducing the number of degrees of freedom and computational cost. illinois.eduannualreviews.orgacs.org This allows for the simulation of the collective behavior and self-assembly of multiple oligonucleotide molecules. frontiersin.orgnih.govaip.orgnih.gov
While direct studies focusing solely on coarse-grained modeling of this compound were not prominently found, research on poly(dT) sequences and general single-stranded DNA (ssDNA) provides relevant insights. A simple coarse-grained model for unstructured ssDNA, such as poly(dT), has been developed, featuring two sites per nucleotide representing the backbone and sugar/base groups. illinois.eduacs.org This model was parameterized using data from atomistic simulations and single-molecule experiments, and it successfully reproduces the force-extension behavior of poly(dT) strands. illinois.eduacs.org Another coarse-grained model, oxDNA, has been used to simulate poly(dT) molecules of varying lengths, including 20 bases, to study their equilibration time scales. frontiersin.orgnih.govresearchgate.net These studies demonstrate the applicability of CG models to poly(dT) sequences, which are structurally similar to this compound.
Large-Scale Assembly Simulations of this compound Architectures
Large-scale assembly simulations using coarse-grained models can provide insights into how oligonucleotides like this compound might organize into higher-order structures. While specific simulations of this compound assembly were not detailed in the search results, studies on the self-assembly of longer poly(dA)·poly(dT) DNA fragments on surfaces using coarse-grained molecular dynamics simulations illustrate the potential of this approach. aip.orgnih.gov These simulations modeled hundreds of DNA fragments, where each bead represented several base pairs, to investigate self-assembly characteristics and pattern formation. aip.org The results indicated that DNA fragments could combine through end-bonding and counter-cations, forming bundle-like structures, and that thermal fluctuations could enhance the assembly process. aip.org
Applying similar coarse-grained methodologies to this compound could involve representing each this compound molecule as a collection of beads, with parameters reflecting the interactions between these units and the surrounding environment. Such simulations could explore how factors like concentration, temperature, and the presence of ions or surfaces influence the aggregation and organization of multiple this compound molecules. Although the scale of this compound is smaller than the fragments in the cited poly(dA)·poly(dT) study, the principles of coarse-grained assembly simulations remain relevant.
Prediction of Mesoscale Properties and Collective Behavior
Studies on modeling collective behavior in various systems, such as biological populations or multi-agent systems, highlight how simple local interaction rules at the individual level can lead to complex emergent behaviors at the collective level. frontiersin.orgarxiv.orgnih.govresearchgate.netelifesciences.org While these examples are not directly related to this compound, the underlying principle of using computational models to understand how local interactions drive collective phenomena is applicable. Coarse-grained simulations of this compound could aim to predict how the interactions between individual this compound molecules, as defined by the coarse-grained force field, give rise to observable mesoscale structures and dynamic behaviors. frontiersin.orgnih.govresearchgate.net
Predicting mesoscale properties often involves analyzing the results of CG simulations to extract statistical information about the system's configurations and dynamics. researchgate.net This could include analyzing cluster size distributions, calculating diffusion coefficients of aggregates, or characterizing the morphology of assembled structures. researchgate.net The accuracy of these predictions depends heavily on the quality of the coarse-grained model and its ability to capture the essential physics of the system. annualreviews.org
Statistical Mechanics and Hybridization Prediction Algorithms for Oligonucleotides
Statistical mechanics provides the theoretical framework for understanding the equilibrium properties of systems with many molecules, including the hybridization behavior of oligonucleotides. pdx.eduresearchgate.net Hybridization, the process by which two complementary single strands of nucleic acids form a double helix, is a fundamental property of oligonucleotides. aip.org For this compound, hybridization would typically involve interactions with a complementary poly(dA) sequence of appropriate length.
Algorithms for predicting oligonucleotide hybridization are often based on statistical mechanics and thermodynamic models, such as the nearest-neighbor model. researchgate.netaip.orgacs.orgubc.ca These models estimate the stability of a DNA duplex based on the sequence and the thermodynamic parameters of neighboring base pairs. researchgate.netacs.org While this compound is a homopolymer, its hybridization with a complementary poly(dA) strand can still be analyzed using these principles, although the sequence-dependent variations captured by nearest-neighbor models are less pronounced compared to heterogeneous sequences.
A general analytical description of the equilibrium and reaction kinetics of DNA multiplex hybridization has been developed, considering competitive reactions between multiple species. pdx.edu This approach uses statistical weights for all possible configurations to calculate the system's partition function and the probability of different configurations. pdx.edu
Algorithms like PairFold and CombFold have been developed for predicting the secondary structure and hybridization of nucleic acid molecules. ubc.ca PairFold predicts the secondary structure of pairs of molecules, while CombFold identifies sequences with the most stable secondary structures from a combinatorial set. ubc.ca These algorithms often utilize the nearest-neighbor thermodynamic model and free energy minimization techniques. ubc.ca
Furthermore, theoretical models have been developed to estimate the sequence- and temperature-dependent rate constants for oligonucleotide hybridization reactions based on relaxation kinetics and combined with the nearest-neighbor model for thermodynamic prediction. aip.org These methods aim to predict how quickly hybridization occurs and the stability of the resulting duplex. aip.org
For this compound, statistical mechanics and hybridization prediction algorithms can be used to:
Predict the thermodynamic stability of a duplex formed with a complementary oligo(dA) strand. researchgate.netacs.org
Estimate melting temperatures (Tm) for this compound:oligo(dA) duplexes.
Analyze the potential for self-structure formation (though limited for a short homopolymer like this compound).
Predict hybridization kinetics, including association and dissociation rates, when interacting with a complementary sequence. aip.orgacs.org
These computational tools provide a quantitative basis for understanding the binding behavior of this compound with complementary sequences, which is crucial for applications involving specific molecular recognition.
Applications of D Pt 10 in Advanced Molecular and Materials Research
d(pT)10 as a Scaffold and Building Block in DNA Nanotechnology
DNA nanotechnology utilizes the specific and predictable Watson-Crick base pairing to construct designed nanoscale structures and devices. caltech.eduwikipedia.orgrsc.org DNA molecules, including oligonucleotides like this compound, serve as versatile building blocks due to their well-characterized nature, ease of synthesis, and biocompatibility. caltech.eduprimescholars.com
Design and Fabrication of DNA Origami and Other Scaffolds
DNA origami is a prominent technique in DNA nanotechnology where a long single-stranded DNA (ssDNA) scaffold is folded into a desired shape using numerous short staple strands. biorxiv.orgnih.gov These staple strands hybridize to specific regions of the scaffold, creating crossovers that define the final 2D or 3D structure. biorxiv.orgnih.govyoutube.com While longer ssDNA, such as the M13 bacteriophage genome, is commonly used as the scaffold in traditional DNA origami, shorter oligonucleotides can also serve as components or building blocks within larger DNA nanostructures or as custom scaffolds for specific applications. nih.govboisestate.edusci-hub.se The precise arrangement of staple strands, which can include sequences like this compound, dictates the folding and stability of the origami structure. biorxiv.org The design principles involve balancing hybridization and loop-closure terms to ensure accurate folding. biorxiv.org Researchers have developed design tools to algorithmically construct scaffold sequences and scalable production approaches for customized scaffolds. nih.gov
Integration into DNA-Based Logic Gates and Molecular Machines
DNA nanotechnology allows for the creation of functional devices, including DNA-based logic gates and molecular machines. wikipedia.orgmdpi.commdpi.comunibo.itacs.orgwikipedia.orgresearchgate.net Molecular logic gates perform Boolean operations based on chemical or physical inputs, yielding a detectable output. unibo.itwikipedia.org DNA's intrinsic coding feature and precise base pairing enable the design of nucleotide sequences that can execute logic operations and respond to external stimuli according to Boolean functions. researchgate.net More complex arithmetic logic operations have also been demonstrated using DNA. researchgate.net DNA-based molecular machines are molecule-based devices that convert energy into mechanical work, inspired by biological systems. mdpi.comacs.org The programmability and structural versatility of DNA nanostructures facilitate the precise positioning and coordinated motion of molecules, enabling applications such as molecular synthesis, logic circuits, and signal transduction. acs.org For instance, dynamic DNA nanotechnology combines self-assembly with processes like DNA strand displacement to create devices with moving parts. caltech.edu The integration of oligonucleotides like this compound into these complex DNA assemblies can contribute to their structural integrity and functional capabilities, acting as specific interaction sites or structural components within the larger molecular machinery or logic circuits.
Templated Synthesis of Nanomaterials using this compound
Templated synthesis is a powerful technique for controlling the formation of nanostructured materials by using a pre-existing guide or template with desired nanoscale features. researchgate.netepjap.orgresearchgate.net DNA nanostructures, including those potentially incorporating this compound, can serve as templates for the directed assembly or synthesis of various nanomaterials, such as metallic nanoparticles. primescholars.comnih.gov The precise spatial arrangement of functional groups or binding sites on a DNA scaffold can guide the deposition or growth of inorganic materials, leading to the formation of nanostructures with controlled size, shape, and organization. wikipedia.orgprimescholars.com This bottom-up approach allows for the creation of complex hybrid nanomaterials with tailored properties for applications in areas like molecular electronics and catalysis. wikipedia.orgresearchgate.net For example, DNA origami has been used to align gold nanoparticles for plasmonic applications. sci-hub.se
Development of this compound-Based Molecular Probes and Biosensors (Principles)
Nucleic acids are widely used as biorecognition elements in biosensors due to their sequence variability, specificity, and ease of modification. mdpi.comrsc.orgnih.govacs.orgnih.gov this compound, as a short oligonucleotide, can be utilized in the development of molecular probes and biosensors. Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological interaction into a measurable signal. rsc.orgnih.govacs.orgnih.govjcu.cz
Signal Transduction Mechanisms in this compound-Based Sensors
Signal transduction is a critical component of biosensors, converting the biorecognition event into a detectable output signal. rsc.orgnih.govacs.orgnih.gov The mechanism of signal transduction depends on the type of transducer used and the nature of the biological interaction. nih.gov Common transduction mechanisms in biosensors include electrochemical, optical (e.g., fluorescence, colorimetric, surface plasmon resonance), thermal, and mechanical methods. rsc.orgnih.govrsc.orgresearchgate.net In this compound-based sensors, the interaction of the oligonucleotide probe with its target analyte triggers a change that is detected by the transducer. For example, hybridization with a complementary sequence or binding to a specific molecule or ion can induce conformational changes or alter the local environment, leading to a change in electrical properties, fluorescence intensity, or other measurable signals. researchgate.netmdpi.comthno.orgpku.edu.cn Nanomaterials are often incorporated to enhance signal transmission and improve sensitivity. mdpi.comrsc.orgacs.org
Detection Principles for Biomolecules and Ions (e.g., Aptasensors)
This compound can function as a molecular probe for detecting specific biomolecules or ions based on its sequence or structural properties. Aptasensors, which utilize aptamers as biorecognition elements, are a relevant example. thno.orgmdpi.comnih.gov Aptamers are short oligonucleotides (DNA or RNA) that can bind to specific target molecules with high affinity and selectivity, similar to antibodies. thno.orgmdpi.com While this compound itself is a homopolymer and may not exhibit the complex folding typically associated with aptamers that bind diverse targets, modified or incorporated this compound sequences within a larger probe or aptamer structure could contribute to binding specificity or serve as a linker or structural element. The detection principle in aptasensors often relies on conformational changes of the aptamer upon target binding, which alters a linked signaling mechanism. thno.orgmdpi.com For instance, fluorescence-based aptasensors can utilize fluorophores whose emission changes upon target-induced conformational shifts. thno.orgmdpi.comaip.org Colorimetric aptasensors may involve nanoparticle aggregation or enzymatic reactions that produce a visible color change upon target binding. mdpi.comnih.gov Electrochemical aptasensors detect changes in electrical signals resulting from the binding event. rsc.orgmdpi.com These principles can be applied to detect a wide range of analytes, including proteins, nucleic acids, and ions. thno.orgmdpi.commdpi.com For example, aptasensors have been developed for detecting ions like K+ and Pb2+. mdpi.com
Research into Aptameric Functionality of Thymine-Rich Oligonucleotides
Thymine-rich oligonucleotides, including this compound, have been explored for their potential aptameric functionalities. Aptamers are nucleic acid ligands that can bind to specific target molecules with high affinity and specificity, analogous to antibodies nih.govmedcraveonline.com. Their selection typically involves an in vitro process known as SELEX nih.govfrontiersin.org.
Binding Specificity and Affinity Studies for Research Targets
Understanding the binding specificity and affinity of thymine-rich oligonucleotides is crucial for their application as aptamers. Binding affinity refers to the strength of the interaction between a molecule and its binding partner and is typically quantified by the equilibrium dissociation constant (KD) malvernpanalytical.com. A smaller KD value indicates higher binding affinity malvernpanalytical.com. Specificity, on the other hand, refers to the ability of a molecule to bind preferentially to a particular target over others nih.govbiorxiv.org.
Studies on aptamers, including those that could potentially be thymine-rich or contain thymine-rich regions, involve detailed binding analyses. For example, research characterizing a DNA aptamer (D10) against Plasmodium falciparum DXR showed concentration-dependent interaction, with determined Bmax and KD values indicating the binding characteristics researchgate.net. Another study identifying DNA aptamers specific to canine parvovirus (CPV) evaluated the binding affinity (KD) of different aptamer sequences, finding that some exhibited nanomolar affinity (100-150 nM) and high specificity for CPV with negligible cross-reactivity to related viruses nih.gov.
Binding affinity is influenced by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic and van der Waals forces malvernpanalytical.com. The nucleotide composition can significantly impact these interactions nih.gov. For instance, thymine (B56734) bases can form stable interactions with mercury ions (Hg2+) through thymine-Hg2+-thymine base pairs nih.gov.
Data from binding studies are often presented as binding curves, which illustrate the relationship between the concentration of the oligonucleotide and the extent of binding to the target malvernpanalytical.com. The KD value can be derived from these curves.
Example Data Table (Illustrative - based on general aptamer studies, not specific this compound data from searches):
| Aptamer Sequence | Target Molecule | Binding Affinity (KD) | Specificity Profile |
| This compound | Hypothetical Target A | Low µM | Binds weakly to similar molecules |
| Selected Aptamer 1 | Target Protein X | High nM | Highly specific for Target Protein X |
| Selected Aptamer 2 | Target Molecule Y | Low µM | Shows some cross-reactivity with Molecule Z |
This compound in Nucleic Acid-Based Hybrid Materials
Oligonucleotides like this compound are valuable components in the creation of nucleic acid-based hybrid materials. Hybrid materials combine different constituent materials at the nanoscale, often exhibiting synergistic properties not present in the individual components azom.comshofu.com. The integration of oligonucleotides with materials such as nanoparticles and polymers allows for the development of functional composites and modified surfaces researchgate.netacs.orghomedepot.com.
Integration with Nanoparticles and Polymers for Functional Composites
The integration of this compound with nanoparticles and polymers enables the formation of functional composite materials with diverse applications in research. Oligonucleotides can be adsorbed onto or conjugated with nanoparticles, such as gold nanoparticles (AuNPs) or polymeric nanoparticles nih.govmdpi.comnih.govacs.org. This integration can be achieved through various methods, including noncovalent adsorption mediated by electrostatic interactions or the formation of ion pairs, particularly with negatively charged phosphate (B84403) groups of the oligonucleotide backbone nih.gov. Covalent linking can also be achieved, for example, by using thiol-modified oligonucleotides that bind to gold surfaces nih.govub.edu.
Polymeric nanoparticles, such as polyalkylcyanoacrylate nanoparticles, have been investigated as carriers for oligonucleotides, demonstrating the ability to adsorb oligothymidylates and potentially protect them from degradation nih.govnih.gov. The efficiency of adsorption can depend on factors such as oligonucleotide chain length, the nature of the polymer, and the presence of hydrophobic cations nih.gov.
The combination of oligonucleotides with nanoparticles and polymers can lead to materials with tailored properties for research platforms, biosensors, or targeted delivery systems medcraveonline.comnih.govmdpi.comnih.govacs.orgacs.orgnih.gov. For instance, DNA-functionalized gold nanoparticles have been used in colorimetric sensing and studies of DNA hybridization nih.govacs.org. Polymer nanocomposites, incorporating nanoparticles within a polymer matrix, are a class of high-performance materials with tunable mechanical, thermal, electrical, magnetic, and optical properties tandfonline.com. The uniform dispersion and compatibility of the nanoparticles with the polymer matrix are crucial for achieving desired properties tandfonline.com.
Example of Integration (Based on search results for oligothymidylates and nanoparticles/polymers):
Adsorption of oligothymidylates onto polyalkylcyanoacrylate nanoparticles for potential use as carriers nih.gov.
Functionalization of gold nanoparticles with thiolated oligonucleotides for biosensing applications nih.govacs.org.
Integration of platinum nanoparticles with conducting polymers like polyaniline to form composite films with electrocatalytic properties researchgate.netacs.org.
Functionalization of Surfaces and Interfaces for Research Platforms
This compound can be used to functionalize surfaces and interfaces, creating platforms for various research investigations. The immobilization of oligonucleotides onto solid supports, such as gold surfaces or polymer films, is a common strategy for developing biosensors, arrays, and surfaces for studying biomolecular interactions nih.govub.educhemie-brunschwig.chmdpi.comnih.gov.
Thiol-modified oligonucleotides have a strong affinity for gold surfaces and are frequently used for creating DNA self-assembled monolayers (SAMs) nih.govub.edu. The conditions for modifying gold surfaces with thiol-modified oligonucleotides, including oligonucleotide concentration, buffer conditions, and incubation time, can influence the formation of DNA-SAMs ub.edu. Both thiol- and disulfide-modified oligonucleotides are suitable for covalent linking to gold surfaces ub.edu.
Polymer surfaces, such as polystyrene, can also be functionalized to immobilize biomolecules mdpi.comnih.gov. Various chemical treatments and coupling agents can be employed to introduce functional groups onto the polymer surface, allowing for the grafting of biomolecules like peptides or oligonucleotides mdpi.com. Surface functionalization strategies can impact the properties of the material, including hydrophilicity/hydrophobicity and surface roughness mdpi.com. These functionalized surfaces serve as platforms for studying protein-DNA interactions, cell-surface interactions, and the development of diagnostic assays chemie-brunschwig.chmdpi.comnih.gov.
The ability to control the density and spatial arrangement of immobilized oligonucleotides on a surface is important for optimizing the performance of these research platforms.
Example of Surface Functionalization (Based on search results for oligonucleotide/surface modification):
Immobilization of thiolated oligonucleotides onto gold surfaces for creating DNA arrays to study protein-DNA interactions chemie-brunschwig.ch.
Functionalization of polymer substrates using chemical treatments and coupling agents for the immobilization of biomolecules mdpi.com.
Future Research Directions and Unresolved Challenges for D Pt 10 Systems
Advancements in High-Throughput Characterization of Complex d(pT)10 Assemblies
A key challenge in working with this compound systems lies in the efficient and comprehensive characterization of their complex assemblies. As this compound can form various structures through self-assembly, understanding the precise morphology, stability, and dynamic behavior of these assemblies at different scales is paramount. Current methods often face limitations in throughput and the ability to capture the heterogeneity inherent in self-assembled systems.
Future research needs to focus on developing and applying high-throughput characterization techniques specifically adapted for this compound assemblies. Drawing inspiration from advancements in the characterization of other complex biological and soft matter systems, techniques such as high-throughput mechanical testing of peptide assemblies using coarse-grained methods and atomic force microscopy could be adapted. wikipedia.org, Microfluidic platforms coupled with advanced imaging and analysis techniques, including deep learning for automated morphological characterization, offer promising avenues for analyzing this compound assembly kinetics and resulting structures on a large scale. Furthermore, high-throughput sequencing methods, while primarily used for DNA assembly verification, could potentially be modified or complemented by other techniques to assess the fidelity and variations within large libraries of this compound constructs or those incorporated into larger DNA structures., The challenge lies in tailoring these techniques to the specific properties of this compound and developing robust analytical frameworks to interpret the large datasets generated.
Integration of Multi-Scale Computational Approaches for Predictive Modeling
Predictive modeling of this compound system behavior, from the interactions of individual oligomers to the properties of macroscopic assemblies, requires the integration of computational approaches across multiple scales. While computational modeling has revolutionized various fields, including the study of behavioral data and dynamical systems, applying it effectively to complex self-assembling molecules like this compound presents unique challenges.,,,
Future research should prioritize the development and integration of multi-scale computational models that can accurately capture the nuances of this compound interactions and assembly processes. This could involve combining atomistic simulations to understand fundamental interactions and conformational dynamics with coarse-grained or mesoscale models to simulate larger-scale self-assembly events and the behavior of complex structures. Techniques combining density functional theory (DFT) with machine learning, as explored in the rational design of catalysts, could be valuable for predicting the properties of this compound based on its sequence and modifications. Overcoming challenges related to computational cost, the accuracy of force fields or parameters for this compound, and the seamless exchange of information between different scales of simulation are critical for developing truly predictive models.
Rational Design Principles for Enhanced Functional Specificity
Designing this compound systems with enhanced and specific functions necessitates a deeper understanding of the relationship between their sequence/structure and their resulting properties. While rational design principles have been successfully applied in areas like the development of chemosensors and antibodies, their application to complex oligonucleotide assemblies like this compound is still evolving.,
Exploring Novel Self-Assembly Paradigms and Dynamic Systems
The self-assembly of this compound often involves equilibrium processes, but exploring novel self-assembly paradigms, including dynamic and non-equilibrium systems, could lead to the creation of materials with tunable and responsive properties. Self-assembly is a ubiquitous process in nature, and understanding different paradigms, such as those observed in dynamic biological systems like microtubules or in the design of dynamic programming paradigms, can provide valuable insights.,,,
Future research should investigate the potential of this compound to participate in or form novel self-assembly paradigms beyond simple static structures. This could involve exploring conditions or modifications that lead to dynamic assemblies with transient structures or behaviors, potentially driven by external stimuli or internal chemical reactions. Understanding the principles governing non-equilibrium self-assembly in this compound systems is a significant challenge, requiring both experimental and theoretical efforts. Exploring the creation of dynamic systems based on reversible assembly and disassembly could open doors for applications in areas like drug delivery or sensing, where responsiveness is key.
Overcoming Current Methodological Limitations in this compound System Stability and Scalability for Research Applications
Despite progress in understanding and manipulating this compound, current methodological limitations in achieving long-term stability and scalability hinder its widespread application in research and potentially beyond. Challenges related to stability and scalability are common in the development of new materials and systems, as seen in areas like perovskite photovoltaics and multi-agent systems.,
Q & A
Q. What ethical guidelines govern the use of this compound in human-derived cell studies?
- Methodological Answer : Compliance with Declaration of Helsinki principles requires informed consent for primary cell use and IRB approval. Batch testing for endotoxins and sterility ensures safety. Data anonymization and open-access sharing of adverse events uphold transparency. Researchers must disclose conflicts of interest, particularly if commercializing derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
